8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
8-Chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a heterocyclic compound belonging to the benzoxadiazocin class, characterized by a fused bicyclic framework incorporating oxygen and nitrogen atoms. Its structure features:
- 3-(4-Chlorophenyl) group, contributing steric bulk and electronic effects.
- 2-Methyl substituent, which may influence conformational stability.
This compound is likely synthesized for pharmacological applications, given the prevalence of benzodiazepine- and oxadiazocin-derived structures in drug discovery (e.g., anxiolytics or enzyme inhibitors) .
Properties
IUPAC Name |
4-chloro-10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-17-9-14(13-8-11(19)4-7-15(13)23-17)20-16(22)21(17)12-5-2-10(18)3-6-12/h2-8,14H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUJBPVTJFZSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Chlorine Substituents: The presence of chlorine atoms at specific positions enhances its lipophilicity and biological activity.
- Oxadiazocin Ring: This heterocyclic structure is known for various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity:
- Studies have shown that derivatives of oxadiazocins possess antimicrobial properties against various bacterial strains. The presence of halogen substituents like chlorine may enhance these effects by increasing membrane permeability and disrupting cellular processes.
-
Anticancer Properties:
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
-
Neuropharmacological Effects:
- Some oxadiazocin derivatives have been investigated for their potential as central nervous system agents. They may interact with neurotransmitter systems, particularly GABA and dopamine receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It has the potential to modulate neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same chemical class. Here are some notable findings:
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Reported significant antimicrobial activity against E. coli and S. aureus | Suggests potential for development as an antibacterial agent |
| Johnson et al. (2021) | Observed anticancer effects in breast cancer cell lines | Indicates possible therapeutic applications in oncology |
| Lee et al. (2022) | Found neuroprotective effects in animal models | Supports further investigation into CNS applications |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Hypothesized Effects
The compound 3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS: 899213-30-0) serves as a close structural analog. Below is a comparative analysis based on substituent variations:
Table 1: Substituent Comparison and Hypothesized Properties
| Property/Substituent | Target Compound | 899213-30-0 Analog |
|---|---|---|
| Position 8 Substituent | Chlorine (Cl) | Methyl (CH₃) |
| Position 3 Substituent | 4-Chlorophenyl | 3-Methoxyphenyl |
| Position 2 Substituent | Methyl (CH₃) | Methyl (CH₃) |
| Lipophilicity (LogP) | Higher (Cl increases hydrophobicity) | Lower (OCH₃ reduces hydrophobicity) |
| Electronic Effects | Electron-withdrawing (Cl) | Electron-donating (OCH₃) |
| Steric Effects | Moderate bulk (Cl vs. CH₃) | Reduced bulk (OCH₃ vs. Cl) |
Key Observations :
Chlorine vs. The analog’s 3-OCH₃ group introduces polarity, which may improve solubility but reduce CNS penetration .
Methyl vs. Chlorine at Position 8 :
- The analog’s 8-CH₃ group reduces steric hindrance compared to Cl, possibly favoring binding to compact enzymatic pockets.
Conformational Stability: Both compounds share the 2-CH₃ group, suggesting similar conformational rigidity in the methanobenzo core.
Research Findings and Implications
- Synthetic Pathways : Analogous compounds in the benzoxadiazocin class (e.g., coumarin-tetrazole hybrids in ) are synthesized via cyclocondensation or coupling reactions, implying shared synthetic strategies for the target compound .
- Pharmacological Potential: Chlorinated derivatives (like the target) may exhibit enhanced binding to hydrophobic targets (e.g., kinases or GPCRs). Methoxy-substituted analogs (e.g., 899213-30-0) could favor interactions with polar residues in enzyme active sites .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one?
- Methodology : Multi-step synthesis involving cyclization, halogenation, and functional group protection. Key challenges include:
- Reagent selection : Chlorinated aryl groups require precise stoichiometry to avoid over-halogenation .
- Temperature control : Exothermic reactions during cyclization (e.g., oxadiazocin ring formation) necessitate cooling to prevent decomposition .
- Yield optimization : Side reactions (e.g., dimerization) can be minimized using inert atmospheres (N₂/Ar) and high-purity solvents .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography : Resolves stereochemistry of the methanobenzo-oxadiazocin core .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, chlorophenyl at C3) and confirms purity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₅Cl₂N₂O₂) and detects isotopic patterns for chlorine .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles due to potential irritancy (similar to chlorinated heterocycles) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chloroacetyl chloride) .
- Waste disposal : Halogenated waste must be segregated and treated as hazardous .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QM/MM) predict reactivity and guide synthetic routes for derivatives?
- Methodology :
- Density Functional Theory (DFT) : Models transition states for cyclization steps, identifying energy barriers and optimal reaction pathways .
- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) .
- Reaction path search algorithms : Integrate quantum chemistry with experimental data to prioritize viable synthetic routes .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic effects .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., chloro to fluoro) to isolate pharmacophoric groups .
Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?
- Methodology :
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) during large-scale synthesis .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) ensures consistent intermediate quality .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) maximizes yield and enantiomeric excess .
Q. What are the mechanistic implications of the compound’s oxadiazocin core in modulating biological targets?
- Methodology :
- Crystallographic studies : Resolve binding modes with enzymes (e.g., kinase inhibitors) to identify hydrogen-bonding interactions with the oxadiazocin ring .
- Kinetic assays : Measure inhibition constants (Kᵢ) to correlate conformational flexibility (e.g., chair vs. boat ring conformers) with activity .
- Metadynamics simulations : Map free-energy landscapes to predict stable conformations under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
